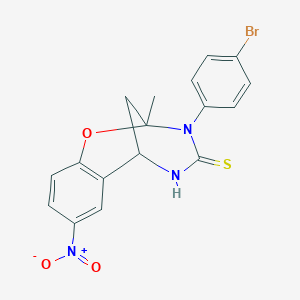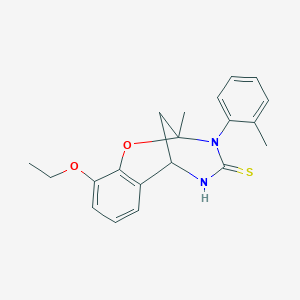![molecular formula C16H19N5 B11217117 1-(4-methylphenyl)-N-(2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11217117.png)
1-(4-methylphenyl)-N-(2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-methylphenyl)-N-(2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Vorbereitungsmethoden
The synthesis of 1-(4-methylphenyl)-N-(2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the reaction of 4-methylphenylhydrazine with 2-methylpropanal to form the corresponding hydrazone This intermediate is then cyclized with a suitable reagent, such as triethyl orthoformate, to form the pyrazolopyrimidine core
Analyse Chemischer Reaktionen
1-(4-methylphenyl)-N-(2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form the corresponding N-oxide.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential as an enzyme inhibitor, particularly in the context of kinase inhibition.
Medicine: The compound is being studied for its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 1-(4-methylphenyl)-N-(2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins and disrupting cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1-(4-methylphenyl)-N-(2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other pyrazolopyrimidine derivatives, such as:
1-(4-chlorophenyl)-N-(2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: This compound has a similar structure but contains a chlorine atom instead of a methyl group, which may affect its biological activity.
1-(4-methoxyphenyl)-N-(2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: This derivative has a methoxy group, which can influence its solubility and reactivity.
1-(4-nitrophenyl)-N-(2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: The presence of a nitro group can significantly alter the compound’s electronic properties and its interactions with biological targets.
These comparisons highlight the unique features of this compound and its potential advantages in various applications.
Eigenschaften
Molekularformel |
C16H19N5 |
|---|---|
Molekulargewicht |
281.36 g/mol |
IUPAC-Name |
1-(4-methylphenyl)-N-(2-methylpropyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C16H19N5/c1-11(2)8-17-15-14-9-20-21(16(14)19-10-18-15)13-6-4-12(3)5-7-13/h4-7,9-11H,8H2,1-3H3,(H,17,18,19) |
InChI-Schlüssel |
BYLPECNSDXDCDH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-butylphenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11217041.png)
![3-{[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}propan-1-ol](/img/structure/B11217066.png)
![2-[(2-chlorobenzyl)sulfanyl]-3-(thiophen-2-ylmethyl)quinazolin-4(3H)-one](/img/structure/B11217069.png)
![7-[3-[4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B11217071.png)
![N'-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide](/img/structure/B11217073.png)
![3-(4-fluorophenyl)-3-hydroxy-1-(2-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11217075.png)
![N-(1,3-benzodioxol-5-ylmethyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11217079.png)
![4-methoxy-N'-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B11217082.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(2,5-dimethoxybenzyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11217087.png)

![3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-chlorobenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11217100.png)
![N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetohydrazide](/img/structure/B11217108.png)

![3-[(2-chlorophenyl)methyl]-N-[2-(cyclohexen-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B11217121.png)
